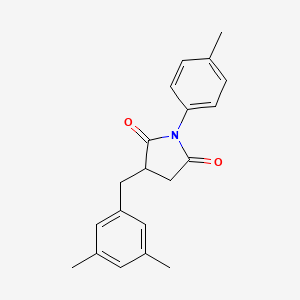![molecular formula C11H17N3O3S B4197050 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4197050.png)
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, also known as TETFD, is a synthetic compound that has gained attention in the scientific community for its potential pharmacological applications. TETFD is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood. However, it is believed that N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and anti-inflammatory activities, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has also been shown to have antioxidant and analgesic properties. Furthermore, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been found to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in lab experiments is its relatively low toxicity. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. However, one limitation of using N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide and to identify any potential side effects or limitations of its use.
Aplicaciones Científicas De Investigación
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been investigated for its potential pharmacological applications in various scientific research studies. One study found that N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide exhibits anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Another study showed that N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has potent anti-inflammatory activity, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-2-16-7-5-9-13-14-11(18-9)12-10(15)8-4-3-6-17-8/h8H,2-7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGCKHIDNSMYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4196970.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4196978.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)
![4-benzyl-1-{[(4-bromobenzyl)thio]acetyl}piperidine](/img/structure/B4196986.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4196992.png)
![N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4197005.png)


![2,2-dichloro-1-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide](/img/structure/B4197023.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4197035.png)
![4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4197038.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B4197039.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4197049.png)